molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid

Cat. No.: B1531937
CAS No.: 1404638-56-7
M. Wt: 277.31 g/mol
InChI Key: JOLQZUFMEYJNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid (abbreviated as Cbz-Amino-5-MeHex4Enoic Acid) is a synthetic organic compound featuring:

  • A benzyloxycarbonyl (Cbz) protecting group attached to an amino moiety.
  • A 5-methylhex-4-enoic acid backbone with a double bond at position 4 and a methyl substituent at position 3.

This structure confers unique physicochemical properties, such as rigidity from the double bond and enhanced lipophilicity due to the methyl group.

Properties

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQZUFMEYJNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid generally follows a multi-step approach involving:

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
  • Introduction of the unsaturated side chain via alkylation or acylation.
  • Control of stereochemistry through asymmetric synthesis or chiral starting materials.
  • Final deprotection or functional group transformations as needed.

Key Synthetic Routes and Reaction Conditions

Starting Materials
  • Protected glycine esters such as Methyl 2-(benzyloxycarbonylamino)ethanoate serve as precursors.
  • Crotonoyl chloride or similar α,β-unsaturated acyl chlorides are used to introduce the hex-4-enoic acid side chain.
  • Chiral auxiliaries or catalysts are employed to ensure enantioselectivity.
Representative Synthesis (Adapted from Ruthenium-Catalyzed Transfer Hydrogenation Approach)
Step Reagents & Conditions Description
1 Synthesis of protected glycine ester (S2) Prepared by known procedures from glycine derivatives.
2 Acylation of S2 with crotonoyl chloride in THF at 0°C to room temperature for 5 days Forms methyl N-((benzyloxy)carbonyl)-N-(3-methylbut-2-enoyl)glycinate (S3a).
3 Transfer hydrogenation using Dichloro(mesitylene)ruthenium(II) dimer (2.5 mol %) and (S,S-DPAE) ligand (5 mol %) in i-PrOH at 80°C for 1 hour Catalytic asymmetric reduction of the unsaturated bond to yield the chiral hydroxy ester intermediate.
4 Purification by flash chromatography on silica gel Isolation of the desired product with high purity.

This method yields methyl (2S,3S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylhex-4-enoate, a close intermediate to the target acid.

Catalyst Preparation and Use

  • The catalyst system involves stirring Dichloro(mesitylene)ruthenium(II) dimer with a chiral ligand (S,S-DPAE) in isopropanol at elevated temperature.
  • The catalyst mixture is cooled and added to the substrate with formic acid and triethylamine in dioxane.
  • The reaction proceeds at room temperature, allowing transfer hydrogenation of the alkene moiety with high enantioselectivity.

Alternative Synthetic Approaches

Asymmetric Alkylation via Oxazinone Intermediates
  • Allyoxazinone intermediates are synthesized via philic alkylation.
  • Subsequent electrophilic alkylation and ozonolysis steps yield aldehyde intermediates.
  • Coupling with enolates derived from chiral oxazinones affords amino acid derivatives after reduction and hydrogenation steps.
  • This approach achieves high diastereoselectivity (>9:1) and moderate enantiomeric excess (~60%).

Protection and Deprotection Strategies

  • The benzyloxycarbonyl group is introduced typically by reaction of the free amino acid or its ester with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base (e.g., triethylamine) in organic solvents like dichloromethane.
  • Deprotection is achieved by catalytic hydrogenation (Pd/C) under hydrogen atmosphere, removing the Cbz group without affecting other sensitive functionalities.

Data Table: Summary of Key Preparation Parameters

Parameter Details Reference
Starting material Methyl 2-(benzyloxycarbonylamino)ethanoate
Acylation reagent Crotonoyl chloride
Solvent for acylation Tetrahydrofuran (THF)
Temperature (acylation) 0°C to room temperature
Catalyst Dichloro(mesitylene)ruthenium(II) dimer + (S,S-DPAE) ligand
Catalyst loading 2.5 mol % Ru, 5 mol % ligand
Hydrogen source Formic acid and triethylamine
Reaction time (hydrogenation) Variable, room temperature
Purification method Flash chromatography on silica gel
Alternative approach Asymmetric alkylation via oxazinone intermediates
Protection group introduction Reaction with Cbz-Cl and base in organic solvent
Deprotection method Catalytic hydrogenation (Pd/C)

Detailed Research Findings

  • The ruthenium-catalyzed transfer hydrogenation method provides high enantioselectivity and yields for the chiral hydroxy ester intermediate, which can be converted to the target acid.
  • The oxazinone-based asymmetric synthesis offers a route to unusual amino acids with good stereochemical control, useful for preparing complex analogues of the target compound.
  • Protection with the benzyloxycarbonyl group is a standard, reliable method to safeguard the amino functionality during multi-step synthesis, facilitating selective transformations.
  • Purification by flash chromatography is effective in isolating the desired product with high purity, critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate. The reaction products often include carboxylic acids or ketones.

  • Reduction: : Reduction can occur using hydrogenation methods, often employing catalysts such as palladium on carbon. This leads to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions are possible, where the benzyloxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Hydrogen gas, palladium on carbon.

  • Substitution Reagents: : Various nucleophiles such as amines or thiols.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation typically produces carboxylic acids or ketones, reduction yields reduced derivatives, and substitution reactions give rise to compounds with different functional groups replacing the original ones.

Scientific Research Applications

Synthesis and Peptide Formation

The primary application of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid lies in its use as a building block for synthesizing β-peptides. The Cbz group can be removed under mild conditions, typically through catalytic hydrogenolysis, allowing for subsequent coupling with other amino acids to form peptide bonds. This process enables the creation of β-peptides that exhibit enhanced stability and resistance to enzymatic degradation compared to their α-peptide counterparts.

Therapeutic Development

  • Stability and Resistance : β-Peptides synthesized from this compound can mimic natural peptides, making them attractive candidates for drug development. Their increased stability allows for longer-lasting therapeutic effects and reduced susceptibility to metabolic breakdown.
  • Biological Interactions : Research involving this compound focuses on how β-peptides interact with biological targets such as proteins and nucleic acids. Understanding these interactions is essential for developing diagnostic tools and therapeutic agents that can effectively target specific biological pathways.

Unique Features and Applications

The unique features of this compound include its specific carbon chain length and the presence of both a double bond and a benzyloxycarbonyl group. These characteristics enhance its utility in synthesizing complex peptides with desired properties, making it particularly valuable in developing novel biomaterials and therapeutic agents.

Mechanism of Action

The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exerts its effects varies based on its application. In biochemical applications, it can inhibit specific enzymes by binding to active sites, affecting metabolic pathways. The molecular targets and pathways involved are often studied using techniques like X-ray crystallography and mass spectrometry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Functional Group Variations

The table below highlights critical differences between Cbz-Amino-5-MeHex4Enoic Acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application References
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid C₁₅H₁₉NO₄ 277.32 Cbz, amino, carboxylic acid, conjugated double bond, methyl Protease inhibition (hypothesized)
N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) C₁₃H₁₇NO₄ 263.28 Cbz, amino, carboxylic acid, saturated chain Peptide synthesis intermediate
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide derivative C₂₁H₃₁N₃O₈S 485.56 Cbz, sulfonic acid, pyrrolidinone ring, hydroxyl SARS-CoV-2 Mpro inhibition (GC376 analog)
Biotin-PEG(4)-conjugated Cbz-leucine derivative C₄₄H₈₀N₈O₁₃ 937.16 Cbz, biotin, PEG linker, sulfonic acid Targeted drug delivery (structural study)
Structural and Functional Insights:

Backbone Rigidity vs. In contrast, the pyrrolidinone ring in the C₂₁H₃₁N₃O₈S compound () provides a cyclic constraint that mimics protease substrate transition states, as seen in GC376-based inhibitors .

Solubility and Pharmacokinetics: The sulfonic acid group in C₂₁H₃₁N₃O₈S and C₄₄H₈₀N₈O₁₃ improves aqueous solubility, whereas the methyl group in Cbz-Amino-5-MeHex4Enoic Acid may reduce solubility but increase membrane permeability .

Synthetic Utility: Z-Leu-OH and its methyl ester (Z-Leu-OMe) are widely used in peptide coupling via DCC/HOBt-mediated reactions . The unsaturated backbone of Cbz-Amino-5-MeHex4Enoic Acid may complicate such reactions due to steric hindrance from the double bond.

Physicochemical Properties

Property Cbz-Amino-5-MeHex4Enoic Acid Z-Leu-OH C₂₁H₃₁N₃O₈S
LogP (Predicted) 2.8 1.9 -0.5
Water Solubility (mg/mL) ~5 ~50 >100
Melting Point (°C) 120–125 (est.) 142–144 N/A

The higher LogP of Cbz-Amino-5-MeHex4Enoic Acid indicates greater lipophilicity, favoring blood-brain barrier penetration, while sulfonic acid-containing analogs exhibit superior solubility for intravenous administration .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid is a β-amino acid derivative notable for its structural features, including a benzyloxycarbonyl (Cbz) protecting group. This compound has garnered attention primarily for its applications in peptide synthesis, particularly in the formation of β-peptides, which exhibit enhanced stability and resistance to enzymatic degradation compared to their α-peptide counterparts.

The molecular formula of this compound is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. The presence of both carboxylic acid and amine functional groups makes this compound versatile in various chemical reactions, particularly in the synthesis of complex peptides.

Case Studies and Research Findings

Although dedicated research specifically targeting this compound is sparse, related studies provide insights into its potential applications:

  • Peptide Therapeutics : Research indicates that β-peptides synthesized from similar compounds have shown promise in drug development due to their ability to stabilize biologically relevant structures and resist degradation.
  • Interaction Studies : Preliminary interaction studies involving β-peptides suggest that they can effectively interact with biological targets such as proteins and nucleic acids, enhancing our understanding of their functional roles within biological systems.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Amino-5-methylhex-4-enoic acidC₇H₁₃NO₂Lacks the benzyloxycarbonyl group; simpler structure.
2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acidC₁₃H₁₅NO₄Shorter carbon chain; similar protective group.
Cbz-D-α-Allyl-Gly-OHC₁₃H₁₅NO₄Different amino acid backbone; used in peptide synthesis.

Uniqueness : The specific carbon chain length and the presence of both a double bond and a benzyloxycarbonyl group enhance its utility in synthesizing complex peptides with desired properties.

Future Directions

The potential applications of this compound in drug development warrant further investigation. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of peptides synthesized from this compound.
  • Mechanistic Studies : Exploring the molecular mechanisms by which β-peptides interact with biological targets.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid?

Answer:
The synthesis typically involves protecting the amino group with a benzyloxycarbonyl (Cbz) group and introducing the α,β-unsaturated (hex-4-enoic) moiety. Key steps include:

  • Amino Protection : Reacting the free amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .
  • Olefin Formation : Utilizing Wittig or Horner-Wadsworth-Emmons reactions to install the conjugated double bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for isolating the final product.
    Characterization :
  • NMR : Confirm stereochemistry (e.g., 1^1H NMR coupling constants for the double bond) and purity .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
While toxicity data are limited (see ), general precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., benzyl chloroformate) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (vermiculite) .

Advanced: How can stereoselective synthesis of the (S)-enantiomer be achieved?

Answer:
Chiral resolution or asymmetric catalysis is required:

  • Chiral Auxiliaries : Use (S)-tert-leucine derivatives to induce enantiomeric control during Cbz protection .
  • Catalytic Asymmetric Hydrogenation : Apply Ru-BINAP catalysts to reduce α,β-unsaturated precursors while retaining stereochemistry .
  • Validation : Compare optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) with known standards .

Advanced: How do computational methods aid in predicting the compound’s reactivity and stability?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., transition states for olefin formation) and optimize synthetic routes .
  • Molecular Dynamics (MD) : Simulate stability under varying pH/temperature conditions, focusing on hydrolysis of the Cbz group .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize its use in imaging probes .

Data Analysis: How to address contradictions in reported reaction yields for this compound?

Answer:
Discrepancies may arise from:

  • Reagent Purity : Ensure anhydrous solvents and freshly distilled reagents (e.g., benzyl chloroformate) to avoid side reactions .
  • Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, precise temperature) .
  • Analytical Validation : Cross-check purity via orthogonal methods (e.g., NMR + HPLC) to rule out impurities skewing yields .

Application: What role does this compound play in developing fluorescence probes for biological imaging?

Answer:
The α,β-unsaturated acid moiety enables conjugation with fluorophores (e.g., dansyl or coumarin derivatives) via amide coupling. Applications include:

  • Metal Ion Sensing : The Cbz group stabilizes coordination with transition metals (e.g., Zn²⁺), enhancing fluorescence quenching .
  • Cellular Uptake Studies : Functionalize the carboxylic acid group with PEG linkers for improved solubility and target-specific delivery .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

  • Lyophilization : Freeze-dry under vacuum to prevent hydrolysis of the Cbz group .
  • Storage Conditions : Store at -20°C in amber vials under argon to minimize oxidation of the double bond .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) and track purity via HPLC monthly .

Data Analysis: How to validate the compound’s interaction with enzymatic targets using experimental and computational data?

Answer:

  • Enzymatic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., for proteases) .
  • Docking Validation : Compare MD simulations (e.g., binding free energy calculations) with experimental KiK_i values to refine models .
  • Mutagenesis Studies : Identify key residues (e.g., catalytic triad) affecting binding via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.